molecular formula C20H20N2O4 B12203714 (2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one

(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12203714
M. Wt: 352.4 g/mol
InChI Key: HRFKXSJODYKLID-YVLHZVERSA-N
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Description

The compound “(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one” is a complex organic molecule that features a benzofuran core, a morpholine group, and a pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and carbonyl compounds.

    Introduction of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Attachment of the Morpholine Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohols.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Conditions involving bases like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic electronic materials.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents.

    Diagnostics: May be used in the development of diagnostic tools.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Potential use in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core may interact with hydrophobic pockets, while the morpholine and pyridine groups may form hydrogen bonds or ionic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-2-ylmethylidene)-1-benzofuran-3(2H)-one
  • (2Z)-6-hydroxy-4-methyl-7-(piperidin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one

Uniqueness

The unique combination of the benzofuran core, morpholine group, and pyridine moiety in “(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one” may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C20H20N2O4/c1-13-9-16(23)15(12-22-5-7-25-8-6-22)20-18(13)19(24)17(26-20)10-14-3-2-4-21-11-14/h2-4,9-11,23H,5-8,12H2,1H3/b17-10-

InChI Key

HRFKXSJODYKLID-YVLHZVERSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN4CCOCC4)O

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN4CCOCC4)O

Origin of Product

United States

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